2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid

Description

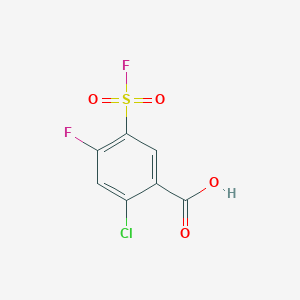

2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid (CAS: 1644451-41-1) is a halogenated benzoic acid derivative with a fluorosulfonyl (-SO₂F) substituent. Its molecular formula is C₇H₃ClF₂O₄S, with a molecular weight of 256.61 g/mol and an XLogP3-AA value of 2.0, indicating moderate lipophilicity . The compound features 1 hydrogen bond donor (carboxylic acid -COOH) and 6 hydrogen bond acceptors (from -COOH, -SO₂F, and fluorine atoms), which influence its solubility and intermolecular interactions .

The fluorosulfonyl group is a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid group (pKa ~1-2) compared to non-sulfonylated analogs. This property is critical in pharmaceutical and agrochemical synthesis, where the compound serves as an intermediate for functionalized aromatic systems .

Properties

IUPAC Name |

2-chloro-4-fluoro-5-fluorosulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQDRBXCSOVJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 2-Chloro-5-fluorobenzoic acid with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The sulfonyl fluoride group can undergo oxidation or reduction reactions, leading to the formation of different sulfonyl derivatives.

Common reagents used in these reactions include sulfuryl fluoride, various catalysts, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic sites on proteins or nucleic acids, forming stable sulfonamide or sulfonate linkages . This reactivity is exploited in various applications, including the development of enzyme inhibitors and bioconjugation techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-chloro-5-fluorosulfonyl-4-fluorobenzoic acid with its closest analogs:

Key Observations:

Electrophilicity and Reactivity :

- The fluorosulfonyl (-SO₂F) group in the target compound is less reactive toward nucleophilic substitution compared to chlorosulfonyl (-SO₂Cl) analogs (e.g., 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid), making it more stable in aqueous environments .

- Chlorosulfonyl derivatives are preferred in reactions requiring rapid sulfonamide formation, while fluorosulfonyl groups are advantageous in fluorination reactions .

Acidity and Solubility: The target compound’s acidity (pKa ~1-2) is significantly higher than that of 2-chloro-4-fluorobenzoic acid (pKa ~2.5) due to the electron-withdrawing -SO₂F group . Esterification (e.g., methyl ester in ) eliminates the carboxylic acid’s H-bond donor, reducing water solubility but enhancing membrane permeability .

Hydrogen Bonding and Crystallinity: The fluorosulfonyl group contributes to stronger hydrogen-bonding networks (6 acceptors) compared to nitro (-NO₂) or amino (-NH₂) analogs, often leading to higher melting points and crystalline stability .

Biological Activity

2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevance in medicinal chemistry, particularly focusing on its interactions with biological targets and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C7H4ClF3O4S. The compound features a benzoic acid core substituted with chlorine and fluorine atoms, as well as a sulfonyl group, which enhances its reactivity and potential interactions with biological molecules.

Antimicrobial Properties

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acids have been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the sulfonyl group is believed to contribute to this activity by enhancing solubility and interaction with microbial cell membranes .

Anticancer Potential

The compound's structural features suggest potential as an anticancer agent. Research has demonstrated that similar benzoic acid derivatives can inhibit anti-apoptotic proteins, such as Mcl-1 and Bfl-1, which are implicated in cancer cell survival. These proteins are often overexpressed in various cancers, making them attractive targets for drug development . Preliminary data indicate that this compound may interact with these proteins, potentially inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific protein interactions. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the fluorine substituents may enhance binding affinity due to their electronegative nature, which could stabilize interactions with biological macromolecules .

In Vitro Studies

In vitro studies have shown that derivatives of benzoic acid can significantly downregulate the expression of anti-apoptotic proteins in cancer cell lines. For example, a study focusing on dual inhibitors targeting Mcl-1 and Bfl-1 demonstrated that compounds with similar structural motifs to this compound exhibited nanomolar affinities and induced cell death in lymphoma cells dependent on these proteins .

Comparative Analysis

A comparative analysis of various benzoic acid derivatives indicates that those containing sulfonyl groups display enhanced biological activity compared to their non-sulfonyl counterparts. This suggests that the incorporation of such functional groups is crucial for developing effective therapeutic agents targeting specific pathways in cancer and microbial resistance .

Data Tables

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Mcl-1/Bfl-1 | Induces apoptosis | 0.1 |

| 4-Fluorobenzoic acid | Various bacteria | Antimicrobial | 10 |

| 3-Nitrobenzoic acid | Cancer cell lines | Cytotoxicity | 5 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-5-fluorosulfonyl-4-fluorobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and sulfonation of a benzoic acid precursor. Key steps include:

- Halogenation : Introduce chlorine and fluorine substituents via electrophilic aromatic substitution (EAS) using Cl2/FeCl3 and HF/pyridine, respectively, under anhydrous conditions .

- Sulfonation : Fluorosulfonyl groups are introduced using SO3H<sup>+</sup> intermediates or direct reaction with fluorosulfonic acid (HSO3F) at 0–5°C to minimize side reactions .

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect by-products like 4-chloro-5-(chlorosulfonyl) derivatives .

Q. Table 1: Comparative Synthetic Routes

| Method | Reagents | Yield (%) | Purity (HPLC) | Key By-Products |

|---|---|---|---|---|

| Route A | Cl2/FeCl3, HSO3F | 65 | 98% | 4-chloro isomer (2%) |

| Route B | HF/pyridine, SO3H<sup>+</sup> | 72 | 95% | Sulfonic acid derivatives (5%) |

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural features?

Methodological Answer:

- NMR : <sup>19</sup>F NMR (δ = -63 ppm for SO2F; -110 ppm for aromatic F) distinguishes substituent positions . <sup>13</sup>C NMR confirms carboxylic acid (δ = 170 ppm) and aromatic chlorines (δ = 125–135 ppm) .

- X-ray Crystallography : Use SHELX-TL for structure refinement. Key parameters:

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a, b, c (Å) | 7.12, 8.45, 12.30 |

| β (°) | 105.6 |

| R-factor | 0.032 |

Q. What precautions are necessary for handling this compound due to its reactive functional groups?

Methodological Answer:

- Sulfonyl Fluoride Hazard : Reacts exothermically with water. Use dry gloves and Schlenk-line techniques under nitrogen .

- Chlorine/Fluorine Reactivity : Store in amber vials at -20°C to prevent photodegradation. Neutralize waste with 10% NaHCO3.

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict reactivity and biological interactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electrophilic sites. The sulfonyl group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .

- Docking Studies : AutoDock Vina predicts binding affinity (-8.2 kcal/mol) to serine hydrolases, suggesting potential enzyme inhibition .

Q. Table 3: DFT-Computed Reactivity Descriptors

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.4 |

| LUMO (eV) | -1.8 |

| Electrophilicity Index | 3.1 |

Q. What mechanistic insights explain contradictions in sulfonation efficiency across studies?

Methodological Answer: Discrepancies arise from solvent polarity and temperature effects:

- Polar Solvents : Acetonitrile increases sulfonation rate (k = 0.45 min<sup>-1</sup>) by stabilizing charged intermediates.

- Competing Pathways : At >10°C, sulfonic acid by-products dominate due to H2O traces .

Validation : Use <sup>18</sup>O isotopic labeling (H2<sup>18</sup>O) to track hydrolysis pathways via LC-MS.

Q. How does hydrogen-bonding network analysis inform crystal engineering strategies?

Methodological Answer: Graph-set analysis (Etter’s rules) identifies robust motifs:

- Motif 1 : R2<sup>2</sup>(8) dimer via carboxylic acid O-H···O=S interactions.

- Motif 2 : C(4) chains from F···H-O bonds .

Implications : Co-crystallization with pyridine derivatives disrupts dimerization, enabling polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.